2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
CAS No.: 929861-00-7
Cat. No.: VC4614534
Molecular Formula: C16H21N5O4
Molecular Weight: 347.375
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929861-00-7 |
|---|---|
| Molecular Formula | C16H21N5O4 |
| Molecular Weight | 347.375 |
| IUPAC Name | 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid |
| Standard InChI | InChI=1S/C16H21N5O4/c1-8(2)6-19-9(3)10(4)21-12-13(17-15(19)21)18(5)16(25)20(14(12)24)7-11(22)23/h8H,6-7H2,1-5H3,(H,22,23) |
| Standard InChI Key | NNRDBVNJCDGCBA-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)O)C)C |
Introduction
2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid is a complex organic compound belonging to the class of imidazopyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, primarily attributed to its unique bicyclic imidazopyrimidine core structure, which is known for various biological activities.
Synthesis Methods
The synthesis of 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid typically involves complex multi-step organic reactions. Key methods include:
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Acylation: Utilizes reagents like acetic anhydride.
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Nucleophilic Substitutions: Facilitated by various bases.
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Reaction Conditions: Temperature and solvent choice are critical for optimizing yield and selectivity.
Chemical Reactions and Stability
This compound can participate in various chemical reactions typical of imidazopyrimidine derivatives. These reactions are generally conducted under controlled conditions to minimize side reactions, such as using inert atmospheres to prevent oxidation during sensitive steps.
Mechanism of Action
The mechanism of action primarily involves interaction with biological targets such as enzymes or receptors associated with metabolic pathways. This interaction is crucial for its potential therapeutic applications.
Availability and Suppliers
The compound is available from chemical suppliers such as Santa Cruz Biotechnology and Sigma-Aldrich for research purposes. Detailed structural information and synthesis methods are documented in several patents and scientific articles.
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